3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(2-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (FMPCA) is a compound belonging to the pyrazole family of organic molecules. FMPCA is a heterocyclic compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Crystal Structures
- A study by Loh et al. (2013) on similar pyrazole compounds demonstrates the synthesis process and provides insights into their crystal structures, highlighting the importance of these compounds in the field of molecular chemistry (Loh et al., 2013).
Potential in Cancer Treatment
- Research on Aurora kinase inhibitors, which include derivatives of the mentioned compound, suggests their potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Functionalization Reactions
- The work by Yıldırım and Kandemirli (2006) focuses on the functionalization reactions of related compounds, which is crucial for understanding their chemical properties and potential applications (Yıldırım & Kandemirli, 2006).
Synthesis and Characterization
- Studies like McLaughlin et al. (2016) and Liu et al. (2016) detail the synthesis and characterization of similar compounds, indicating their significance in research chemicals and potential biological activity (McLaughlin et al., 2016), (Liu et al., 2016).
Antibacterial Screening
- Maqbool et al. (2014) explored the antibacterial properties of pyrazole-carboxylic acids, showing potential for these compounds in the development of new antibacterial agents (Maqbool et al., 2014).
Experimental and Theoretical Investigations
- Viveka et al. (2016) conducted both experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, providing a deeper understanding of their molecular properties (Viveka et al., 2016).
properties
IUPAC Name |
5-(2-fluorophenyl)-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODEEAGGPJBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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